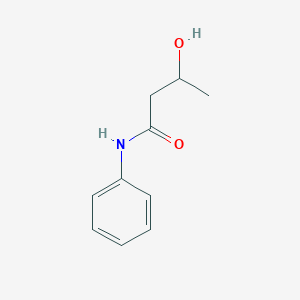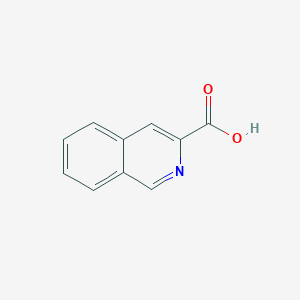
Tribromuro de tetrametilamonio
Descripción general
Descripción
Tetramethylammonium tribromide (TMATB) is a chemical compound that belongs to the class of quaternary ammonium salts. It is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol. TMATB is widely used in scientific research for its ability to act as a brominating agent and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del tribromuro de tetrametilamonio
El this compound (TMATB) es un compuesto de amonio cuaternario con la fórmula
C4H12Br3N C_4H_{12}Br_3N C4H12Br3N
, conocido por su función en diversas aplicaciones sintéticas en la investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en distintos campos de estudio.Bromación de grupos metilénicos activos: El TMATB se utiliza como agente bromante para la bromación selectiva de grupos metilénicos activos presentes en compuestos como las 1,3-dicetonas y los β-cetoésteres . Esta reacción es crucial para la síntesis de diversas moléculas orgánicas que tienen aplicaciones en productos farmacéuticos y agroquímicos.
Síntesis de tribromuros de amonio orgánicos: El compuesto sirve como precursor en la síntesis novedosa de tribromuros de amonio orgánicos (OATBs) sin metales ni ácidos minerales . Estos OATBs son intermediarios valiosos en la síntesis orgánica, ya que ofrecen una alternativa más ecológica a los métodos tradicionales que requieren condiciones extremas.
Catalizador en reacciones de sililación: Se ha informado que el TMATB actúa como catalizador en la sililación de alcoholes y tioles . La sililación es un paso clave para proteger estos grupos funcionales durante los procedimientos sintéticos complejos, lo que convierte al TMATB en un reactivo importante en la química orgánica sintética.
Preparación de cetonas tribromometil: En el campo de la síntesis orgánica, el TMATB se utiliza para la preparación de cetonas tribromometil a través de la tribrominación descarboxilativa . Estas cetonas son significativas por su posible uso en el desarrollo de nuevos compuestos medicinales.
Generación de derivados tribromovinílicos: El TMATB es fundamental en la síntesis de derivados tribromovinílicos, que se forman en condiciones sin disolvente . Estos derivados son importantes para la creación de polímeros y otros materiales avanzados con propiedades únicas.
Bromación ambientalmente benigna: El TMATB ofrece una alternativa ambientalmente benigna para la bromación de dioles bencílicos . El uso de TMATB minimiza el impacto ambiental en comparación con los reactivos y disolventes de bromación tradicionales, lo que se alinea con los principios de la química verde.
Síntesis de compuestos heterocíclicos: El compuesto se utiliza en la síntesis de nuevos tribromuros N,N'-heterocíclicos . Estas estructuras heterocíclicas son un componente fundamental en muchos medicamentos y son esenciales para la industria farmacéutica.
Herramienta de investigación y desarrollo: Por último, el TMATB se proporciona a los investigadores en descubrimiento inicial como parte de una colección de productos químicos raros y únicos . Se utiliza en las etapas iniciales del descubrimiento y desarrollo de fármacos, ayudando en la identificación de nuevos agentes terapéuticos.
Cada una de estas aplicaciones resalta la versatilidad y la importancia del this compound en la investigación científica, mostrando su función en el avance de diversos campos a través de metodologías innovadoras y sostenibles. <|\im_end|> Assistant’s actions for generating the response:
Safety and Hazards
Tetramethylammonium tribromide can cause severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
Mecanismo De Acción
Target of Action
Tetramethylammonium (TMA) is the simplest quaternary ammonium cation . It primarily targets the UDP-glucose 4-epimerase in humans . This enzyme plays a crucial role in the metabolism of carbohydrates, converting UDP-glucose to UDP-galactose, which is essential for the synthesis of galactose-containing biomolecules.
Mode of Action
Tetramethylammonium tribromide, as a brominating agent, is used in organic synthesis It’s known that cationic headgroups such as tetramethylammonium (tma) undergo degradation in alkaline conditions through two different mechanisms . In the first mechanism, a hydroxide ion performs an SN2 attack on the methyl groups and directly forms methanol. In the second mechanism, an ylide (trimethylammonium methylide) and a water molecule are formed by the abstraction of a proton from a methyl group. The ylide subsequently reacts with water to form methanol .
Biochemical Pathways
The degradation of tetramethylammonium in alkaline conditions can lead to the formation of methanol , which can further be metabolized in the body.
Result of Action
The result of Tetramethylammonium tribromide’s action is the bromination of organic compounds . The reactions are regio-selective, facile, and afford good to excellent product yields in short reaction time .
Action Environment
The action of Tetramethylammonium tribromide can be influenced by environmental factors. For instance, the bromination reactions involving Tetramethylammonium tribromide can be carried out under thermal and microwave conditions without the involvement of any solvent during the reaction . This suggests that the reaction conditions can significantly influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Propiedades
InChI |
InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBJMYWDMJRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Br[Br-]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
313.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15625-56-6 | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylammonium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



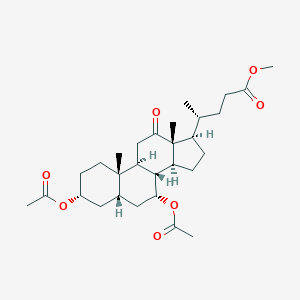
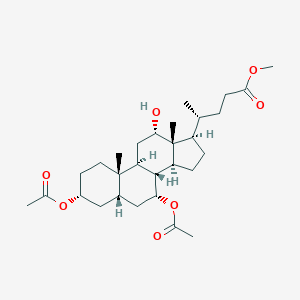

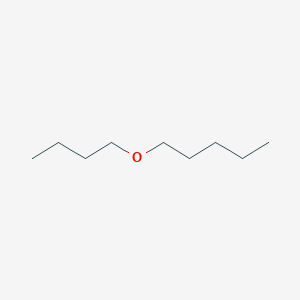
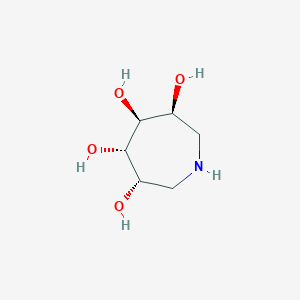
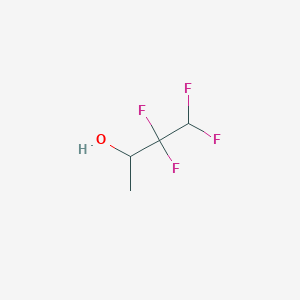
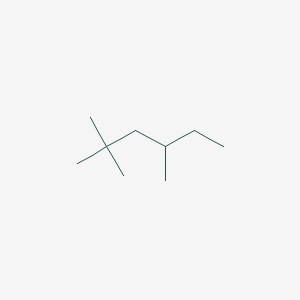



![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
